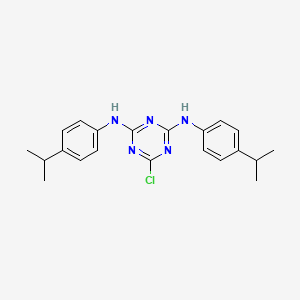

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine, also known as CIPT or 6-chloro-2,4-diaminotriazine, is an organic compound widely used in scientific research. It is a colorless solid that is soluble in many organic solvents, such as ethanol and methanol. CIPT is a versatile compound with a wide range of applications in research and development. It has been used in various fields, such as organic synthesis, catalysis, and biochemistry.

Scientific Research Applications

Microwave-Assisted Synthesis of Pyrazolyl Bistriazines

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine has been investigated for its potential in the synthesis of bistriazines, particularly when reacted with 4-aminobenzylamine under microwave irradiation. The study revealed that these bistriazines, featuring a rigid linker, hold promising applications in supramolecular chemistry due to their ability to form extended supramolecular polymers with interesting fluorescence properties. The applications stem from their hydrogen bond formation and complexation with metals when combined with cyanuric and barbituric acid derivatives (Moral et al., 2010).

Thermochemical and Energy Characteristics of Derivatives

The compound and its derivatives have been explored for their thermochemical and energy characteristics. A study measured the standard enthalpies of formation for various compounds, including 6-azido-N2,N4-bis(2,2,2-trinitroethyl)-1,3,5-triazine-2,4-diamine. The findings revealed that these compounds, particularly those with an oxygen saturation coefficient greater than 1.0, could serve as a foundation for designing low-aluminum compositions with specific impulses ranging between 257–260 s, indicating potential applications in the field of energetic materials (Lempert et al., 2020).

Copper(II) Complexes with Substituted Ligands

Research into copper(II) complexes using di-substituted triazine-based ligands, including 6-chloro-N,N,N'N'-tetrakis-pyridin-2-ylmethyl-[1,3,5]triazine-2,4-diamine (L1), has demonstrated the formation of various compounds with distinct structural and magnetic properties. The interactions within these compounds, such as strong π–π interactions and nitrate–π interactions, highlight their potential in diverse applications like molecular self-assembly and magnetic materials (Chu et al., 2011).

Triazine Schiff Base-Based Cationic Gemini Surfactants

The compound has also been utilized in the synthesis of novel triazine Schiff base-based cationic gemini surfactants. These surfactants, characterized by various analytical methods, showed promising properties as antiwear, antifriction, and anticorrosive additives in polyol. This indicates potential industrial applications in lubrication and corrosion protection (Singh et al., 2016).

properties

IUPAC Name |

6-chloro-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5/c1-13(2)15-5-9-17(10-6-15)23-20-25-19(22)26-21(27-20)24-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3,(H2,23,24,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXMZLKFJPHBRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-N,N'-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)

![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)

![4-(Methoxymethyl)-2-(methylsulfanyl)-6-[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2379446.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)

![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![2-Azabicyclo[2.2.1]hept-5-en-3-ylmethanol](/img/structure/B2379455.png)

![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)

![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)